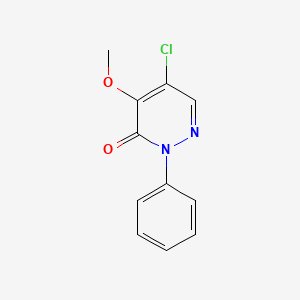

5-Chloro-4-methoxy-2-phenyl-3(2H)-pyridazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-4-methoxy-2-phenyl-3(2H)-pyridazinone, also known as CM2P, is a chemical compound belonging to the pyridazinone family of compounds. It is a heterocyclic ring structure, which consists of a nitrogen atom and two oxygen atoms. CM2P has a wide range of applications in science, ranging from organic synthesis to pharmaceuticals. CM2P has been found to have both positive and negative effects on human health, with the potential to be used as both an anti-inflammatory and a cancer-fighting agent.

Wissenschaftliche Forschungsanwendungen

Gas Chromatographic Analysis

5-Chloro-4-methoxy-2-phenyl-3(2H)-pyridazinone has been analyzed using gas chromatography. The determination of pyrazon, a related compound, and its impurities, such as non-active pyrazon isomers and unreacted dichloro pyridazinone, was performed using internal standards and specific chromatographic conditions. This technique is significant for evaluating the purity and composition of technical products containing this compound (Výboh et al., 1974).

Chromatographic Separation and Determination

Chromatographic methods, including column and thin-layer chromatography, have been developed for the separation and quantitative determination of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone and its isomers. These methods utilize various mobile phases and adsorbents for effective separation (Dulak et al., 1967).

Synthesis of Novel Derivatives

A series of novel methyl N-methoxy-N-[2-substituent-4-chloro-3(2H)-pyridazinone-5-yl-oxymethyl (or mercaptomethyl) phenyl]carbamates were synthesized from related pyridazinone compounds. Preliminary biological tests showed that some of these compounds exhibited fungicidal activities, demonstrating the potential for developing new fungicides (Liu Wei-dong & Southern, 2005).

Mechanism of Action in Herbicides

Research on the mechanism of action of pyridazinone herbicides revealed that compounds like 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone inhibit the Hill reaction and photosynthesis in plants. This inhibition accounts for the phytotoxicity observed with these compounds, offering insights into their use in agriculture (Hilton et al., 1969).

Bacterial Degradation Studies

The bacterial degradation of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone was studied, identifying several metabolites. This research provides valuable information on the environmental fate and breakdown of this compound, which is critical for assessing its ecological impact (de Frenne et al., 1973).

Reaction Studies and Synthesis

Studies on the reaction of 4-Chloro-5-methoxyl-3(2H)-pyridazinone with trifluoroethylation agents revealed insights into the synthesis of novel compounds. This research contributes to the understanding of the chemical behavior and potential applications of pyridazinone derivatives in various fields (Li et al., 2009).

Photophysical Properties

The photophysical properties of a novel and biologically active 3(2H)-pyridazinone derivative were studied using a solvatochromic approach. This research sheds light on the interaction of pyridazinone derivatives with light, which can be useful in the development of photoactive materials and drugs (Desai et al., 2017).

Eigenschaften

IUPAC Name |

5-chloro-4-methoxy-2-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-10-9(12)7-13-14(11(10)15)8-5-3-2-4-6-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRENYEBQTKKRGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NN(C1=O)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-methoxy-2-phenyl-3(2H)-pyridazinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2733557.png)

![N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2733559.png)

![(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2733563.png)

![3-[[4-(3-Methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol](/img/structure/B2733565.png)

![5-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1-ethylpiperidin-2-one;hydrochloride](/img/structure/B2733566.png)

![4-[[(Z)-2-Cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2733567.png)

![4-[4-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]phenyl]-2-methyl-1,3-oxazole](/img/structure/B2733568.png)

![2-[({4-[1-(Hydroxyimino)ethyl]phenyl}amino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2733569.png)